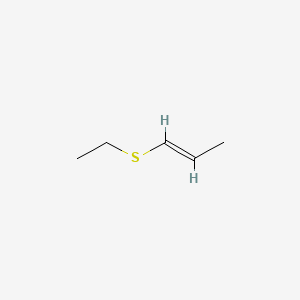
(E)-Ethyl-1-propenylsulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ethyl-1-propenylsulfide is an organic compound characterized by the presence of a sulfur atom bonded to an ethyl group and a propenyl group The compound’s structure is defined by the (E)-configuration, indicating that the ethyl and propenyl groups are on opposite sides of the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Ethyl-1-propenylsulfide can be synthesized through several methods. One common approach involves the reaction of ethyl mercaptan with propenyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the sulfur atom in ethyl mercaptan attacks the carbon atom in the propenyl halide, displacing the halide ion.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl-1-propenylsulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as halides, cyanides, and amines in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl-1-propenylsulfide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting sulfur-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-Ethyl-1-propenylsulfide involves its interaction with various molecular targets, primarily through the sulfur atom. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the double bond in the propenyl group can participate in electrophilic addition reactions, further contributing to its biological activity.
Comparison with Similar Compounds
(Z)-Ethyl-1-propenylsulfide: The (Z)-isomer of the compound, where the ethyl and propenyl groups are on the same side of the double bond.
Ethyl-2-propenylsulfide: A structural isomer with the double bond located at a different position.
Methyl-1-propenylsulfide: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: (E)-Ethyl-1-propenylsulfide is unique due to its specific (E)-configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in different physical and chemical properties compared to its (Z)-isomer and other structural isomers, making it a valuable compound for various applications.
Properties
CAS No. |
61865-98-3 |
|---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
(E)-1-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H10S/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+ |
InChI Key |
GBUNXBFHVUCURS-HWKANZROSA-N |
Isomeric SMILES |
CCS/C=C/C |
Canonical SMILES |
CCSC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14547509.png)
![Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B14547511.png)
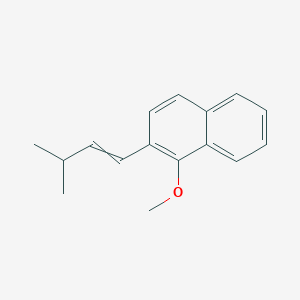


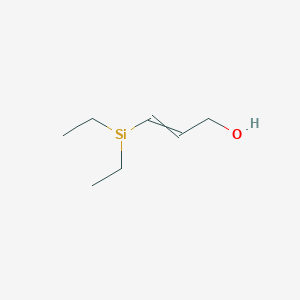
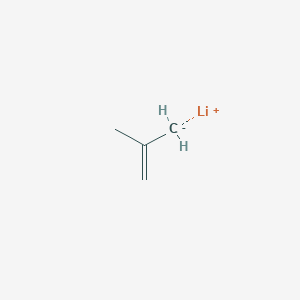
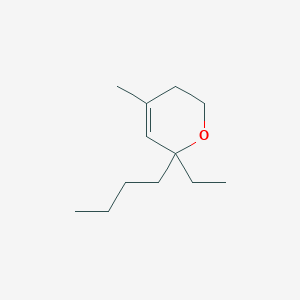
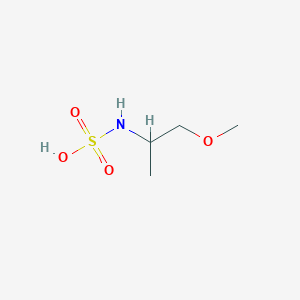
![(E)-N-[4-(Difluoromethanesulfonyl)phenyl]-1-phenylmethanimine](/img/structure/B14547537.png)


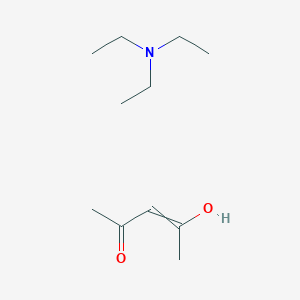
![2-Hydroxy-5-[3-(hydroxymethyl)benzoyl]benzoic acid](/img/structure/B14547548.png)
